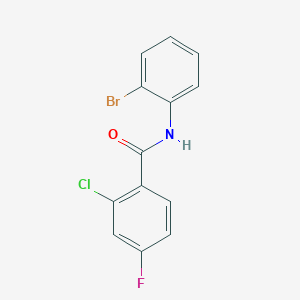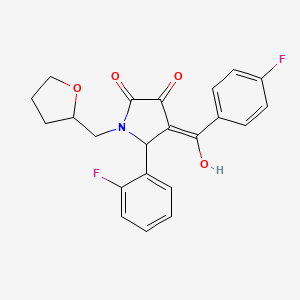
N-(2-bromophenyl)-2-chloro-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-chloro-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-chloro-4-fluorobenzamide typically involves the reaction of 2-bromophenylamine with 2-chloro-4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(2-bromophenyl)-2-chloro-4-fluorobenzamide can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzamides with different functional groups replacing the bromine atom.
- Coupled products with aryl or vinyl groups attached to the benzamide core.
科学的研究の応用
Chemistry: N-(2-bromophenyl)-2-chloro-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the development of polymers and coatings with specific properties.
作用機序
The mechanism of action of N-(2-bromophenyl)-2-chloro-4-fluorobenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance its binding affinity to molecular targets, leading to increased potency and selectivity.
類似化合物との比較
- N-(2-bromophenyl)-2-chlorobenzamide
- N-(2-bromophenyl)-4-fluorobenzamide
- N-(2-chlorophenyl)-2-chloro-4-fluorobenzamide
Uniqueness: N-(2-bromophenyl)-2-chloro-4-fluorobenzamide is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. The presence of multiple halogens also allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug design.
特性
IUPAC Name |
N-(2-bromophenyl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-10-3-1-2-4-12(10)17-13(18)9-6-5-8(16)7-11(9)15/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZOGGNXZCUPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5406482.png)
![2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5406496.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B5406498.png)

![(6Z)-2-benzyl-5-imino-6-[(4-propan-2-ylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5406502.png)
![3-{[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5406515.png)
![5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]sulfonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5406522.png)
![4-[(aminocarbonyl)amino]-N-[(1-ethylpyrrolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B5406529.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5406540.png)
![4-({phenyl[(phenylsulfonyl)imino]methyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5406544.png)
![ethyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]benzoate](/img/structure/B5406545.png)
![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5406555.png)
![dimethyl 2-[6-ethoxy-1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5406556.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5406567.png)
